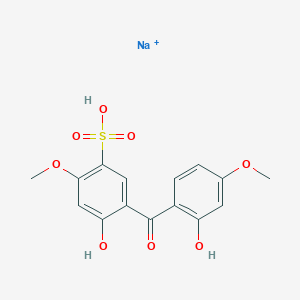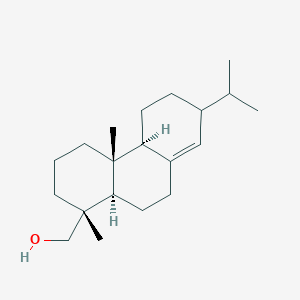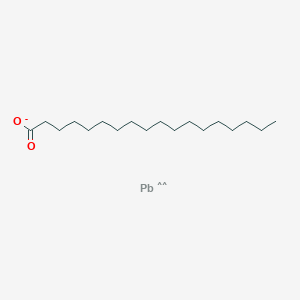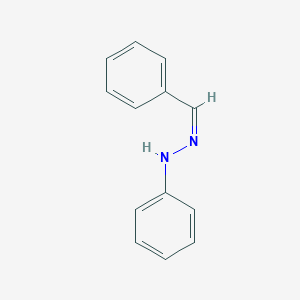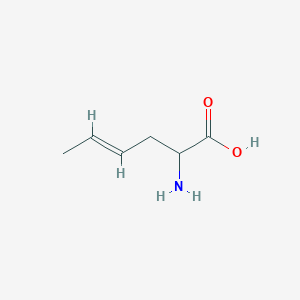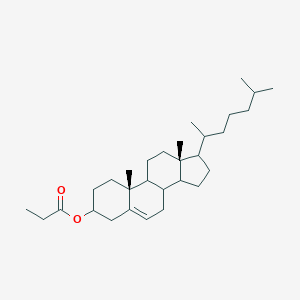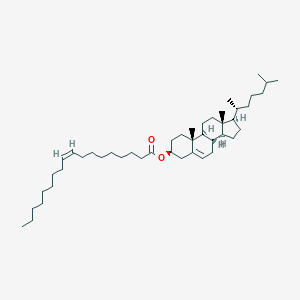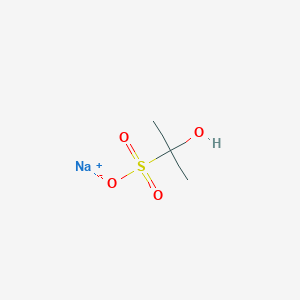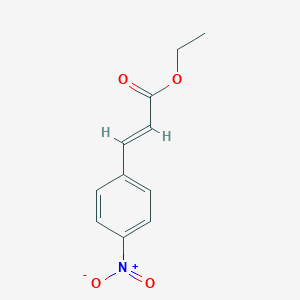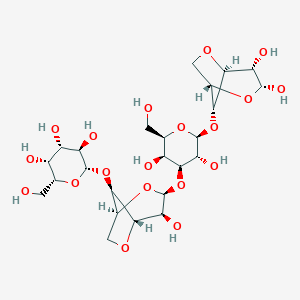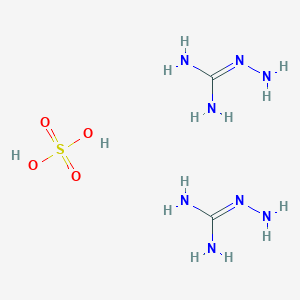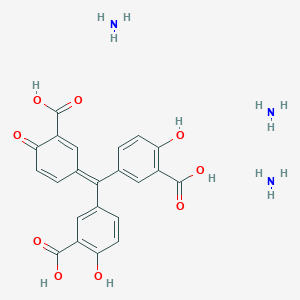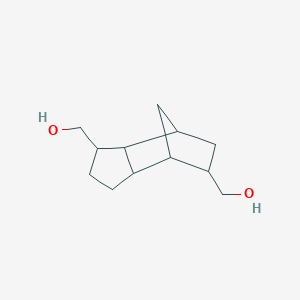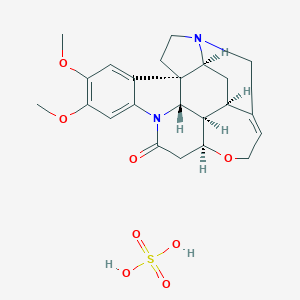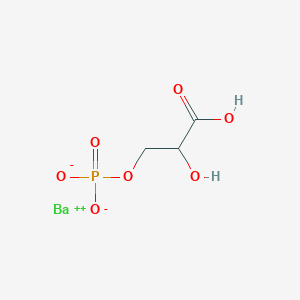
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate: is a compound that combines glyceric acid with barium phosphate Glyceric acid is a three-carbon sugar acid, while barium phosphate is a salt formed from barium and phosphoric acid
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Glycerol: Glyceric acid can be synthesized by the oxidation of glycerol. A typical oxidant used is nitric acid, but catalytic oxidations have also been developed.
Formation of Barium Salt: To form glyceric acid 3-(barium phosphate), glyceric acid is reacted with barium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of glyceric acid and barium phosphate, followed by precipitation and purification of the resulting compound.
Industrial Production Methods: Industrial production of glyceric acid involves the microbial oxidation of glycerol. Acetic acid bacteria, such as Gluconobacter species, are commonly used for this purpose. The process involves optimizing the initial glycerol concentration and aeration rate to achieve high yields of glyceric acid .
化学反应分析
Types of Reactions:
Oxidation: Glyceric acid can undergo further oxidation to produce tartronic acid.
Reduction: Reduction of glyceric acid can yield glycerol.
Esterification: Glyceric acid can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, oxygen with catalysts.
Reducing Agents: Hydrogen gas with metal catalysts.
Esterification Reagents: Alcohols and acid catalysts.
Major Products:
Tartronic Acid: Formed by the oxidation of glyceric acid.
Glycerol: Formed by the reduction of glyceric acid.
Esters: Formed by the esterification of glyceric acid with alcohols.
科学研究应用
Chemistry:
Synthesis of Biodegradable Polymers: Glyceric acid derivatives are used in the synthesis of biodegradable polymers for various applications.
Biology:
Metabolic Studies: Glyceric acid is an intermediate in glycolysis and the Calvin-Benson cycle, making it important for metabolic studies.
Medicine:
Drug Delivery Systems: Glyceric acid derivatives are explored for use in drug delivery systems due to their biocompatibility.
Industry:
作用机制
Molecular Targets and Pathways: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, glyceric acid derivatives are intermediates that play a role in energy production. The compound interacts with enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the conversion of 3-phosphoglycerate to 2-phosphoglycerate .
相似化合物的比较
3-Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin-Benson cycle.
2-Phosphoglyceric Acid: Another intermediate in glycolysis, involved in the conversion of 3-phosphoglycerate to phosphoenolpyruvate.
Glyceric Acid: The parent compound, a three-carbon sugar acid.
Uniqueness: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate is unique due to its combination of glyceric acid and barium phosphate, which imparts distinct chemical and physical properties. This combination allows for specific applications in scientific research and industry that are not possible with the individual components alone.
属性
CAS 编号 |
22457-55-2 |
|---|---|
分子式 |
C6H12BaO14P2 |
分子量 |
507.43 g/mol |
IUPAC 名称 |
barium(2+);2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
InChI 键 |
CBJGUYOIDKQFCO-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
规范 SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2] |
| 22457-55-2 | |
Pictograms |
Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


